(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride
Description
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a chiral bicyclic amine derivative with a norbornane framework. Its molecular formula is C₇H₁₃N·HCl (molecular weight: 147.64 g/mol) . The compound is characterized by a rigid bicyclo[2.2.1]heptane structure, which imposes steric constraints that enhance selectivity in biological interactions. It is synthesized via condensation reactions involving ethanol or methanol, followed by acidification with HCl and purification via C18 chromatography . This compound and its derivatives are explored for applications in medicinal chemistry, including as CXCR2 antagonists for anti-cancer metastasis agents and as precursors for nicotinic acetylcholine receptor antagonists like mecamylamine .
Properties
CAS No. |
121055-08-1 |
|---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclic framework under mild conditions . This reaction can be catalyzed by chiral tertiary amines, enabling the formation of enantioselective products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or amines.
Scientific Research Applications
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a ligand in biochemical studies to investigate protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride and key analogs:
Key Observations :
- Substituents like methyl or isopropyl groups increase molecular weight and hydrophobicity (e.g., LogP = 2.01 for the isopropyl derivative ).
- Stereochemistry critically impacts biological activity. For example, mecamylamine’s (1S,2R,4R) configuration enables selective nicotinic receptor antagonism .
Pharmacological Activity
Biological Activity
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclo[2.2.1]heptane framework with specific stereochemistry that influences its reactivity and binding properties. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 121055-07-0
- Molecular Formula : CHN·HCl
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The rigid bicyclic structure allows for precise binding interactions with neurotransmitter receptors and enzymes, potentially modulating their activity.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission and neural signaling pathways.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic processes.
Pharmacological Properties
Research has indicated that this compound exhibits various pharmacological properties:
-
Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Study Findings Research Study 1 Demonstrated cellular efficacy in modulating neural pathways Research Study 2 Identified potential as a positive allosteric modulator in cellular contexts - Antiviral Activity : Some derivatives of bicyclo[2.2.1]heptan-2-amine have shown promising antiviral activities against various viruses.
- Analgesic Properties : Certain analogs have been explored for their analgesic effects in pain management studies.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Case Study 1 : A study involving the administration of this compound demonstrated significant improvements in neuroprotection in animal models of Parkinson's disease.
- Methodology : Mice were treated with the compound prior to inducing neurotoxicity.
- Results : Marked reduction in neurodegeneration was observed compared to control groups.
-
Case Study 2 : Investigations into the compound's antiviral properties showed effectiveness against orthopoxviruses in vitro.
- Methodology : Time-of-addition assays were conducted to assess antiviral efficacy.
- Results : High levels of inhibition were recorded, suggesting potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
